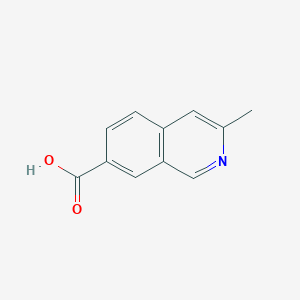

3-Methylisoquinoline-7-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methylisoquinoline-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-4-8-2-3-9(11(13)14)5-10(8)6-12-7/h2-6H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMFOBYHZZGKKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)C(=O)O)C=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601282576 |

Source

|

| Record name | 3-Methyl-7-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858646-62-5 |

Source

|

| Record name | 3-Methyl-7-isoquinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=858646-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-7-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Whitepaper: Advanced Synthesis Pathway for 3-Methylisoquinoline-7-Carboxylic Acid

Abstract

The isoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of neuroprotective, antimicrobial, and antineoplastic agents. Specifically, 3-methylisoquinoline-7-carboxylic acid (CAS: 858646-62-5) serves as a critical building block for synthesizing complex targeted therapeutics. This technical guide outlines a highly efficient, three-stage synthetic pathway—from Sonogashira cross-coupling to silver-catalyzed annulation and alkaline hydrolysis—designed for high yield, regioselectivity, and scalability.

Retrosynthetic Strategy & Pathway Logic

The synthesis of highly substituted isoquinolines requires precise control over ring-closing regiochemistry. Traditional methods, such as the Pomeranz–Fritsch–Bobbitt cyclization, are effective for tetrahydroisoquinolines but often require harsh acidic conditions that can lead to side reactions or poor yields when applied to highly oxidized aromatic systems[1].

To construct the fully aromatic 3-methylisoquinoline-7-carboxylic acid, we employ a modern transition-metal-catalyzed approach. The target is retrosynthetically disconnected into a cyano-isoquinoline precursor, which is further deconstructed into an ortho-alkynylbenzaldehyde. This strategy allows for the precise installation of the C3-methyl group via the alkyne and the C7-carboxylic acid via a robust nitrile precursor.

Caption: Retrosynthetic logic for 3-Methylisoquinoline-7-carboxylic acid.

Quantitative Reaction Parameters

To facilitate rapid adoption by process chemists, the optimized reaction metrics for the three-stage pathway are summarized below.

| Stage | Reaction Type | Key Reagents & Catalysts | Conditions | Expected Yield | Primary Purification |

| 1 | Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Propyne, Et₃N | 60 °C, 12 h | 85–90% | Silica Gel Chromatography |

| 2 | Annulation | NH₄OAc, AgOTf (5 mol%), DMF | 100 °C, 8 h | 75–82% | Recrystallization (EtOH) |

| 3 | Alkaline Hydrolysis | 20% NaOH (aq), EtOH | 100 °C, 16 h | 90–95% | Isoelectric Precipitation |

Step-by-Step Experimental Methodologies

Stage 1: Sonogashira Cross-Coupling

Objective: Installation of the propyne moiety to establish the C3 and C4 carbons of the future isoquinoline ring.

Protocol:

-

To a flame-dried Schlenk flask, add 2-bromo-5-cyanobenzaldehyde (10.0 mmol), Pd(PPh₃)₂Cl₂ (0.2 mmol, 2 mol%), and CuI (0.4 mmol, 4 mol%) under an argon atmosphere.

-

Add anhydrous triethylamine (30 mL) as both solvent and base. Degas the suspension via three freeze-pump-thaw cycles.

-

Introduce propyne gas (or 1-(trimethylsilyl)propyne followed by in situ desilylation with TBAF) into the sealed system.

-

Stir the reaction mixture at 60 °C for 12 hours.

-

Quench with saturated aqueous NH₄Cl, extract with ethyl acetate (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify via flash chromatography (Hexanes:EtOAc 8:1) to yield 5-cyano-2-(prop-1-yn-1-yl)benzaldehyde.

Causality & Logic: The palladium(II) precatalyst undergoes reduction to Pd(0), initiating the oxidative addition into the sp² C-Br bond. CuI facilitates the formation of a copper acetylide intermediate, which transmetallates with the palladium complex. Triethylamine neutralizes the generated HBr, driving the catalytic cycle forward. Self-Validation Checkpoint: TLC analysis will show the disappearance of the starting material. IR spectroscopy must confirm the presence of a sharp internal alkyne stretch (~2220 cm⁻¹) and the retention of the aldehyde carbonyl stretch (~1695 cm⁻¹).

Stage 2: Silver-Catalyzed Imine-Alkyne Annulation

Objective: Cyclization of the ortho-alkynylbenzaldehyde into the isoquinoline core[2].

Protocol:

-

Dissolve 5-cyano-2-(prop-1-yn-1-yl)benzaldehyde (8.0 mmol) in anhydrous DMF (25 mL).

-

Add ammonium acetate (40.0 mmol, 5 equiv.) and silver triflate (AgOTf, 0.4 mmol, 5 mol%).

-

Heat the mixture to 100 °C and stir for 8 hours under an argon atmosphere.

-

Cool to room temperature, dilute with water (50 mL), and extract with dichloromethane (3 × 30 mL).

-

Wash the combined organic layers with brine, dry over MgSO₄, and evaporate the solvent.

-

Recrystallize the crude solid from hot ethanol to yield pure 7-cyano-3-methylisoquinoline.

Caption: Mechanistic pathway of the silver-catalyzed imine-alkyne annulation.

Causality & Logic: Ammonium acetate serves as a mild ammonia surrogate, condensing with the aldehyde to form an electrophilic imine. AgOTf acts as a highly carbophilic Lewis acid, specifically coordinating to the alkyne π-system. This lowers the LUMO of the alkyne, facilitating a rapid 6-endo-dig nucleophilic attack by the imine nitrogen. Subsequent isomerization yields the thermodynamically stable aromatic isoquinoline. Self-Validation Checkpoint: ¹H NMR (CDCl₃) will definitively confirm success: the aldehyde proton (~10.2 ppm) will vanish, replaced by a diagnostic singlet for the isoquinoline C4 proton at ~7.5 ppm. The product will also exhibit intense blue fluorescence under 365 nm UV light.

Stage 3: Alkaline Nitrile Hydrolysis

Objective: Conversion of the C7-nitrile to the final carboxylic acid.

Protocol:

-

Suspend 7-cyano-3-methylisoquinoline (5.0 mmol) in a mixture of ethanol (15 mL) and 20% aqueous NaOH (15 mL).

-

Attach a reflux condenser and heat the biphasic mixture at 100 °C for 16 hours.

-

Cool the reaction to room temperature and remove the ethanol in vacuo.

-

Dilute the remaining aqueous phase with distilled water (10 mL) and extract once with diethyl ether (10 mL) to remove any unreacted neutral organic impurities (discard the ether layer).

-

Cool the aqueous layer in an ice bath and slowly acidify with 6M HCl dropwise until the pH reaches 2.0–2.5.

-

Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford 3-methylisoquinoline-7-carboxylic acid.

Causality & Logic: Alkaline hydrolysis is selected over acidic hydrolysis to prevent the protonation of the isoquinoline nitrogen, which would drastically reduce the solubility of the intermediate and stall the reaction. The base catalyzes the hydration of the nitrile to an amide, and subsequently to the sodium carboxylate, driving the reaction forward via the expulsion of ammonia gas. Self-Validation Checkpoint: The physical state of the reaction acts as a visual indicator: the initial suspension becomes a homogeneous solution as the hydrophobic nitrile converts to the water-soluble sodium carboxylate. Evolution of ammonia gas (detectable via wet pH paper at the condenser outlet) confirms active hydrolysis. Final LC-MS analysis will show the expected [M+H]⁺ mass of 188.07 m/z.

Workflow Integration

Caption: Step-by-step experimental workflow for the three-stage synthesis.

Conclusion

The synthesis of 3-methylisoquinoline-7-carboxylic acid via the described pathway provides a highly reliable, structurally validated methodology for drug development professionals. By leveraging transition-metal catalysis for the core construction rather than relying on classical acidic cyclizations, this route ensures excellent functional group tolerance and high overall yields, establishing a robust foundation for downstream derivatization.

Sources

- 1. BJOC - Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure [beilstein-journals.org]

- 2. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

3-Methylisoquinoline-7-carboxylic acid IUPAC name and CAS number

An In-Depth Technical Guide to 3-Methylisoquinoline-7-carboxylic Acid

This guide provides a comprehensive technical overview of 3-Methylisoquinoline-7-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical information, proven synthetic insights, and potential applications, grounded in authoritative scientific data.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational to all subsequent research and development. The compound belongs to the isoquinoline family, which is a structural isomer of quinoline and a key scaffold in numerous biologically active molecules.[1][2]

The systematic IUPAC name for the specified molecule is 3-methylisoquinoline-7-carboxylic acid .

It is critical to distinguish this specific isomer from others that are structurally similar, as substituent placement dramatically influences chemical properties and biological activity. For instance, 3-methylquinoline-7-carboxylic acid (CAS No: 1956328-32-7) possesses a different nitrogen position in its bicyclic system and should not be confused with the target compound.[3][4] While CAS numbers exist for various isomers like 3-methylisoquinoline-8-carboxylic acid and 1-methylisoquinoline-7-carboxylic acid, a specific CAS number for 3-methylisoquinoline-7-carboxylic acid is not readily found in major chemical databases as of this writing, suggesting it may be a novel or less-common research compound requiring custom synthesis.[2]

Physicochemical Properties

The following table summarizes the core properties of 3-methylisoquinoline-7-carboxylic acid, with some physical characteristics being extrapolated from closely related isomers due to the compound's novelty.

| Property | Value | Source |

| IUPAC Name | 3-methylisoquinoline-7-carboxylic acid | IUPAC Nomenclature |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.19 g/mol | [1][3] |

| Canonical SMILES | CC1=NC=C2C=C(C=CC2=C1)C(=O)O | - |

| InChI Key | (Predicted) | - |

| Appearance | Expected to be a crystalline solid | [1] |

| Solubility | Expected to be soluble in organic solvents with limited aqueous solubility | [1] |

Synthesis Strategies and Methodologies

The synthesis of specifically substituted isoquinoline carboxylic acids is a multi-step process that requires careful strategic planning. The choice of pathway often depends on the availability of starting materials and the desired yield.[1] General routes for functionalizing the isoquinoline core include carboxylation reactions, Friedel-Crafts acylation, and the oxidation of precursor groups.[1]

A plausible and logical synthetic approach for 3-methylisoquinoline-7-carboxylic acid would involve a Bischler-Napieralski or Pictet-Spengler type reaction to construct the isoquinoline core, followed by functional group manipulations.

Illustrative Synthetic Workflow

The following diagram outlines a generalized, logical workflow for the synthesis of a substituted isoquinoline derivative. This approach prioritizes the formation of the core heterocyclic structure before finalizing the peripheral substituents.

Caption: Generalized Bischler-Napieralski synthetic workflow.

Experimental Protocol: A Representative Synthesis

While a specific protocol for 3-methylisoquinoline-7-carboxylic acid is not published, the following represents a validated, step-by-step methodology for a related transformation that a researcher would adapt. This protocol is based on established methods for creating substituted isoquinolines.[5]

Step 1: Amide Formation

-

Dissolve the chosen phenethylamine precursor (e.g., 4-bromo-phenethylamine) in a suitable aprotic solvent like dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add an equimolar amount of a base, such as triethylamine, to scavenge the acid byproduct.

-

Slowly add acetyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

-

Perform an aqueous workup to isolate the N-acetylated amide intermediate.

Step 2: Bischler-Napieralski Cyclization

-

Dissolve the dried amide intermediate from Step 1 in a solvent such as anhydrous toluene.

-

Add a dehydrating agent like phosphorus pentoxide or phosphoryl chloride (typically 1.5-2.0 equivalents).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

After cooling, carefully quench the reaction mixture with ice-water and basify with NaOH or NH₄OH to precipitate the crude product.

-

Extract the 3,4-dihydroisoquinoline intermediate with an organic solvent.

Step 3: Aromatization

-

Dissolve the dihydroisoquinoline intermediate in a high-boiling point solvent like xylene or decalin.

-

Add 10 mol% of a dehydrogenation catalyst, such as palladium on carbon (Pd/C).

-

Reflux the mixture for 8-12 hours. The reaction progress can be monitored by the evolution of H₂ gas or by analytical techniques.

-

Filter the cooled reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the aromatized isoquinoline core.

Step 4: Carboxylic Acid Installation

-

If the precursor contained a group amenable to oxidation (e.g., a tolyl group at the 7-position), this can be converted to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) under basic conditions, followed by acidic workup.

-

Alternatively, if the precursor contained a halide (e.g., bromine), a palladium-catalyzed carbonylation or a lithium-halogen exchange followed by quenching with CO₂ can be employed to install the carboxylic acid.

Applications in Research and Drug Development

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[2] Carboxylic acid derivatives, in particular, are of high interest due to their ability to form strong interactions (e.g., hydrogen bonds, salt bridges) with biological targets.[6]

-

Enzyme Inhibition: The core structure may act as a scaffold to position functional groups that interact with the active sites of enzymes.[1] For example, related quinoline carboxylic acids have been successfully designed as inhibitors of protein kinase CK2, a target in oncology.[7][8] The carboxylic acid moiety is often crucial for binding to positively charged residues like arginine or lysine in an enzyme's active site.

-

Receptor Binding: The rigid, planar isoquinoline system is ideal for interacting with receptors, where it can mimic endogenous ligands or act as an antagonist.[1] Its derivatives are investigated for activity against neurological disorders.[2]

-

Synthetic Intermediate: This compound serves as a valuable building block for creating more complex molecules.[1][2] The carboxylic acid group is a versatile handle for further chemical modifications, such as esterification or amidation, to generate libraries of compounds for high-throughput screening.[1]

Chemical Reactivity and Further Transformations

3-Methylisoquinoline-7-carboxylic acid exhibits reactivity characteristic of both its aromatic heterocyclic core and its carboxylic acid functional group.

-

Reactions of the Carboxylic Acid:

-

Esterification: Reacts with alcohols under acidic conditions to form the corresponding esters.[1]

-

Amidation: Can be converted to amides via an activated intermediate (e.g., acyl chloride) or by using peptide coupling reagents.

-

Decarboxylation: Under harsh thermal conditions, it may lose carbon dioxide, although this is generally difficult for aromatic carboxylic acids.[1]

-

-

Reactions of the Isoquinoline Ring:

-

Electrophilic Aromatic Substitution: The ring system can undergo reactions like nitration or halogenation. The directing effects of the existing methyl and carboxylic acid groups, as well as the nitrogen atom, will determine the position of substitution.[2]

-

Conclusion

3-Methylisoquinoline-7-carboxylic acid represents a specialized chemical entity with significant potential for applications in drug discovery and materials science. While not a commonplace, off-the-shelf reagent, its rational synthesis is achievable through established organic chemistry principles. Its value lies in the unique combination of the biologically significant isoquinoline scaffold and the versatile carboxylic acid functional group, making it a prime candidate for the development of novel enzyme inhibitors, receptor modulators, and advanced molecular probes. Researchers working with this molecule should pay close attention to isomeric purity and confirm its structure unequivocally through modern analytical techniques.

References

- EvitaChem. (n.d.). Buy 7-Methylisoquinoline-3-carboxylic acid (EVT-13763873).

- Cheméo. (2025, May 20). methyl 3-isoquinolinecarboxylate.

- CymitQuimica. (n.d.). 3-Methylquinoline-7-carboxylic acid.

- National Center for Biotechnology Information. (n.d.). Methyl 3-isoquinolinecarboxylate. PubChem Compound Database.

- Black, D. StC., Kumar, N., & McConnell, D. B. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 1-17.

- EvitaChem. (n.d.). Buy 1-Methylisoquinoline-7-carboxylic acid (EVT-12041568).

- Sigma-Aldrich. (n.d.). Methyl 3-isoquinolinecarboxylate 97.

- Afonso, C., et al. (2021). Synthesis and biological evaluation of novel carnosic acid derivatives with anticancer activity. RSC Medicinal Chemistry.

- chemBlink. (n.d.). 3-Methylisoquinoline (CAS 1125-80-0).

- ResearchGate. (n.d.). Synthesis of the 3-methyl derivative of 3,4-dihydroisoquinoline-3-carboxylic acid 13 and β-lactam derivative 15.

- Sunway Pharm Ltd. (n.d.). 3-Methylquinoline-7-carboxylic acid - CAS:1956328-32-7.

- Alezra, V., Bonin, M., Micouin, L., & Husson, H.-P. (2001). Asymmetric synthesis of quaternary tetrahydroisoquinoline-3-carboxylic acid derivatives. Tetrahedron Letters, 42(11), 2111–2113.

- Sigma-Aldrich. (n.d.). 3-Methylisoquinoline-8-carboxylic acid.

- Sabinet African Journals. (n.d.). 1-alkyl-1, 4-dihydro-4-iminoquinoline-3-carboxylic acids : synthesis, structure and properties.

- National Center for Biotechnology Information. (n.d.). 3-Methoxyquinoline-7-carboxylic acid. PubChem Compound Database.

- Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.

- ResearchGate. (2016, September 2). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.

- MDPI. (2025, November 11).

- Wikipedia. (n.d.). List of carboxylic acids.

- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Chemistry – A European Journal, 19(24), 7662-7680.

- NextSDS. (n.d.). 7-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID.

Sources

- 1. evitachem.com [evitachem.com]

- 2. evitachem.com [evitachem.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 3-Methylquinoline-7-carboxylic acid - CAS:1956328-32-7 - Sunway Pharm Ltd [3wpharm.com]

- 5. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

solubility of 3-Methylisoquinoline-7-carboxylic acid in organic solvents

Thermodynamic Solubility Profiling of 3-Methylisoquinoline-7-carboxylic acid in Organic Solvents: A Technical Guide for Preformulation and Assay Development

As a Senior Application Scientist navigating the transition of early-stage chemical entities into viable drug candidates, understanding the physicochemical boundaries of your building blocks is paramount. 3-Methylisoquinoline-7-carboxylic acid (CAS: 858646-62-5) is a highly versatile heterocyclic intermediate frequently utilized in the synthesis of P-glycoprotein inhibitors, kinase modulators, and novel anti-inflammatory agents.

However, its unique structural topology—combining a lipophilic benzopyridine core with a highly polar, hydrogen-bonding carboxylic acid—creates complex solvation dynamics. This whitepaper provides an authoritative, field-proven guide to the thermodynamic solubility of this compound in organic solvents, detailing the mechanistic drivers, empirical data, and a self-validating experimental protocol for accurate quantification.

Mechanistic Drivers of Solvation Thermodynamics

To predict and manipulate the solubility of 3-Methylisoquinoline-7-carboxylic acid, we must first deconstruct its molecular architecture[1]. The compound possesses a calculated Log P of approximately 2.24, indicating moderate lipophilicity, but its solid-state behavior is dominated by strong intermolecular forces.

-

The Carboxylic Acid (C7): Acts as both a strong hydrogen-bond donor and acceptor. In the solid state, these groups typically form robust, tightly packed dimers, creating a high crystal lattice energy that resists dissolution.

-

The Isoquinoline Nitrogen: Functions as a weak base and a localized hydrogen-bond acceptor.

-

The Aromatic Core & Methyl Group: The extended π -system facilitates π−π stacking interactions between adjacent molecules, while the C3-methyl group adds slight steric bulk, marginally disrupting perfect planar stacking compared to unsubstituted analogs.

For an organic solvent to successfully dissolve this compound, the free energy of solvation must overcome the high lattice energy. Solvents that can simultaneously disrupt the carboxylic acid dimers (via strong H-bond acceptance) and stabilize the lipophilic core yield the highest solubility.

Fig 1. Intermolecular forces driving the solvation of the compound in polar aprotic solvents.

Empirical Solubility Profiles in Organic Solvents

Based on thermodynamic principles and structural analogs, the solubility of 3-Methylisoquinoline-7-carboxylic acid varies drastically across different solvent classes. The data below summarizes the expected saturation concentrations at standard ambient temperature (25°C).

| Solvent Category | Specific Solvent | Estimated Solubility (mg/mL at 25°C) | Solvation Causality & Application Notes |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 50.0 | Optimal. High dipole moment efficiently breaks COOH dimers. Standard for in vitro assay stock solutions. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | > 30.0 | Highly effective, though slightly less H-bond accepting than DMSO. Useful for synthetic reactions. |

| Polar Protic | Methanol (MeOH) | 5.0 - 15.0 | Moderate. Can H-bond with both the N and COOH, but solvation is limited by the hydrophobic core. |

| Polar Protic | Ethanol (EtOH) | 2.0 - 10.0 | Lower dielectric constant than MeOH reduces overall solvation capacity. |

| Halogenated | Dichloromethane (DCM) | 1.0 - 5.0 | Poor interaction with the COOH group, though it readily solvates the lipophilic isoquinoline core. |

| Non-Polar | Hexane / Heptane | < 0.1 | Insoluble. Complete inability to overcome the solute-solute hydrogen bonding lattice. |

Experimental Protocol: Miniaturized Shake-Flask Method

Relying on kinetic solubility (e.g., DMSO stock dilution until precipitation) often leads to false supersaturation artifacts[2]. To obtain true equilibrium data, a miniaturized thermodynamic shake-flask method coupled with HPLC-UV quantification is the gold standard.

This protocol is designed as a self-validating system: by measuring at multiple time points (24h, 48h, 72h), you mathematically prove that thermodynamic equilibrium has been reached when the variance between time points falls below 5%.

Step-by-Step Methodology

Phase 1: Equilibration

-

Solid Dispensing: Accurately weigh ~5 mg of 3-Methylisoquinoline-7-carboxylic acid into a 2 mL glass HPLC vial.

-

Solvent Addition: Add 500 µL of the target organic solvent. Ensure a visible excess of solid remains; if the solid dissolves completely, add more compound until a suspension is maintained.

-

Isothermal Shaking: Seal the vials tightly and place them in an orbital shaker incubator. Shake at 400 rpm at a strictly controlled 25.0 ± 0.5 °C.

-

Causality Note: Shaking must be maintained for a minimum of 48 hours. The robust crystal lattice of isoquinoline carboxylic acids requires extended time for the solvent to fully penetrate and establish true thermodynamic equilibrium.

Phase 2: Phase Separation 5. Centrifugation: Transfer the suspension to a microcentrifuge tube and spin at 10,000 x g for 15 minutes to pellet the undissolved solid. 6. Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter. 7. Causality Note: Polytetrafluoroethylene (PTFE) is mandatory. It is chemically inert to aggressive solvents like DMSO and DCM, preventing the leaching of extractables that would otherwise contaminate the UV chromatogram.

Phase 3: HPLC-UV Quantification 8. Dilution: Dilute the filtered supernatant with the HPLC mobile phase to ensure the concentration falls within the linear dynamic range of the calibration curve (typically 1:100 or 1:500 dilution). 9. Chromatographic Analysis:

-

Column: XBridge C18, 5 µm, 150 × 4.6 mm (or equivalent).

-

Mobile Phase: Isocratic elution using 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile (e.g., 50:50 v/v)[3].

-

Detection: UV absorbance at λ = 254 nm. The conjugated π -system of the benzopyridine core exhibits strong absorbance here, ensuring high sensitivity.

-

Validation: Calculate the concentration against a pre-established 6-point calibration curve (0.5 – 50 µg/mL). Run a Quality Control (QC) sample every 10 injections to verify instrument stability.

Fig 2. Miniaturized shake-flask protocol for thermodynamic solubility determination.

Downstream Implications in Drug Development

Accurate solubility profiling of 3-Methylisoquinoline-7-carboxylic acid directly dictates downstream workflows. Because the compound exhibits exceptional solubility in DMSO (>50 mg/mL), it is highly amenable to high-throughput screening (HTS) library generation.

However, when transitioning to in vivo formulation, the reliance on DMSO must be minimized due to toxicity. The moderate solubility in polar protic solvents like ethanol (2-10 mg/mL) suggests that co-solvent systems (e.g., Ethanol/PEG-400/Water) or lipid-based formulations will be required to maintain the compound in solution for oral bioavailability or intravenous administration. Furthermore, understanding its solubility limits in halogenated solvents like DCM is critical for optimizing liquid-liquid extraction parameters during the scale-up synthesis of the active pharmaceutical ingredient (API).

References

-

Title: schembl22672623 - SureChEMBL: Compound Details Source: surechembl.org URL:[Link]

-

Title: Determination of Thermodynamic Solubility - Bio-protocol Source: bio-protocol.org URL:[Link]

-

Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: dissolutiontech.com URL:[Link]

-

Title: Discovery of Encequidar, First-in-Class Intestine Specific P-glycoprotein Inhibitor Source: acs.org URL:[Link]

Sources

Foreword: The Enduring Significance of the Isoquinoline Scaffold

An In-Depth Technical Guide to the Discovery and Isolation of Substituted Isoquinolines

The isoquinoline scaffold, a deceptively simple fusion of a benzene and a pyridine ring, represents a cornerstone of heterocyclic chemistry and drug discovery.[1] This privileged structure is ubiquitous in nature, forming the core of over 2,500 known alkaloids, many of which possess profound pharmacological activities.[2] The journey of the isoquinoline framework, from the isolation of morphine from the opium poppy in 1804 to the first isolation of the parent heterocycle from coal tar in 1885, mirrors the evolution of modern chemistry and medicine.[2][3]

Isoquinoline derivatives exhibit an astonishingly broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, neuroprotective, and cardiovascular effects.[4][5][6][7] This has cemented their status as a focal point for therapeutic research, with numerous isoquinoline-based drugs currently in clinical use for a wide range of ailments.[8]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of the core synthetic strategies and a practical, field-tested overview of modern isolation and purification protocols. We will explore the causality behind experimental choices, present self-validating workflows, and ground our discussion in authoritative, verifiable references.

Part 1: The Synthetic Landscape: Forging the Isoquinoline Core

The construction of the isoquinoline ring system has been a central theme in organic synthesis for over a century. Methodologies have evolved from classical, often harsh, cyclization reactions to highly efficient and atom-economical transition-metal-catalyzed processes. The choice of synthetic route is dictated by the desired substitution pattern, functional group tolerance, and scalability.

Classical Synthetic Strategies: The Foundational Pillars

Several named reactions form the bedrock of isoquinoline synthesis. These methods, centered on intramolecular electrophilic aromatic substitution, are robust and have been instrumental in the total synthesis of countless natural products.[9]

This reaction is a cornerstone for synthesizing 3,4-dihydroisoquinolines from β-phenylethylamides, which can then be oxidized to the fully aromatic isoquinoline.[2][10][11] The reaction's success hinges on a powerful dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to facilitate an intramolecular cyclization.[12][13]

Causality & Mechanism: The reaction proceeds via the activation of the amide carbonyl by the dehydrating agent. This generates a highly electrophilic nitrilium ion intermediate.[10][12][14] For the subsequent intramolecular electrophilic aromatic substitution to occur efficiently, the benzene ring must be sufficiently electron-rich. Therefore, substrates with electron-donating groups on the aromatic ring are ideal.[11] The cyclization is often performed at reflux temperatures in aprotic solvents like toluene or acetonitrile.[13]

Caption: Mechanism of the Bischler-Napieralski Reaction.

Self-Validating Protocol: Synthesis of a 3,4-Dihydroisoquinoline

-

Amide Formation: Acylate a β-phenylethylamine (1.0 eq) with an appropriate acyl chloride or anhydride (1.1 eq) in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent (e.g., CH₂Cl₂). Validation Check: Monitor reaction completion by TLC or LC-MS to ensure full consumption of the starting amine.

-

Cyclization: Dissolve the crude, dried amide in a high-boiling aprotic solvent (e.g., toluene or acetonitrile). Add the dehydrating agent (e.g., POCl₃, 1.5-2.0 eq) dropwise at 0 °C.

-

Heating: After the addition, slowly warm the mixture to reflux (80-110 °C) and maintain for 2-6 hours. Validation Check: Follow the disappearance of the amide and the appearance of the more polar dihydroisoquinoline product by TLC.

-

Work-up: Cool the reaction mixture and carefully quench by pouring it over ice. Basify with a strong base (e.g., aqueous NaOH or NH₄OH) to pH > 10.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude product can be purified by column chromatography or crystallization to yield the 3,4-dihydroisoquinoline.[2]

Discovered in 1911, the Pictet-Spengler reaction is a powerful and reliable method for constructing tetrahydroisoquinoline (THIQ) and tetrahydro-β-carboline scaffolds.[15][16] It involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or, less commonly, a ketone.[17][18]

Causality & Mechanism: The reaction is driven by the formation of a highly electrophilic iminium ion from the initial condensation of the amine and the carbonyl compound.[17] The subsequent intramolecular cyclization is an electrophilic attack on the aromatic ring. The success of this step requires an activated aromatic system, making phenethylamines and tryptamines ideal substrates.[19] While traditionally requiring heat and strong acid, the reaction can often proceed under milder, even physiological, conditions.[17][19]

Caption: General mechanism of the Pictet-Spengler reaction.[16]

Self-Validating Protocol: Synthesis of a Tetrahydroisoquinoline

-

Reactant Setup: Combine the β-arylethylamine (1.0 eq) and the aldehyde (1.0-1.2 eq) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere.

-

Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 10 mol% to 1.1 eq) to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-80 °C). Validation Check: Monitor the reaction by TLC or LC-MS. The product is typically less polar than the starting amine.

-

Quenching: Once the reaction is complete, cool to room temperature and quench by adding a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[16]

-

Extraction and Purification: Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography on silica gel.[16]

This reaction provides a direct route to the fully aromatic isoquinoline nucleus from a benzaldehyde and a 2,2-dialkoxyethylamine via an acid-catalyzed cyclization of a benzalaminoacetal intermediate.[3][20]

Causality & Mechanism: The reaction occurs in two distinct stages: first, the formation of a Schiff base (the benzalaminoacetal), and second, the acid-catalyzed ring closure.[20][21] This cyclization requires harsh conditions, typically using concentrated sulfuric acid, which can lead to side reactions and low yields, a common challenge with this method.[22] The electronic nature of substituents on the benzaldehyde ring is critical; electron-donating groups facilitate the reaction under milder conditions, while electron-withdrawing groups hinder it.[21][22] Modifications such as the Schlittler-Müller, which uses a benzylamine and glyoxal acetal, can sometimes improve yields and scope.[1][23]

Self-Validating Protocol: Standard Pomeranz-Fritsch Synthesis

-

Schiff Base Formation: Combine equimolar amounts of the substituted benzaldehyde and 2,2-diethoxyethylamine in a round-bottom flask. Ensure anhydrous conditions. Gentle warming (40-50 °C) may be required. Validation Check: The formation of the imine can be monitored by IR spectroscopy (disappearance of C=O and N-H stretches, appearance of C=N stretch) or ¹H NMR.

-

Cyclization: Cool the crude benzalaminoacetal in an ice bath. Slowly and carefully add concentrated sulfuric acid (98%) with vigorous stirring. The mixture will become viscous and may change color.

-

Heating: After addition, allow the mixture to stand at room temperature for several hours or gently heat as required by the substrate. Validation Check: Periodically take a small aliquot, carefully quench it in ice/base, extract, and analyze by TLC or GC-MS to assess the formation of the isoquinoline product.

-

Work-up and Purification: Carefully pour the reaction mixture onto crushed ice, then neutralize with a concentrated base (e.g., NaOH or NH₄OH). Extract the product with a solvent like diethyl ether, dry the organic phase, and concentrate. Purify by distillation or column chromatography.[22]

Modern Synthetic Methodologies: A New Era of Efficiency

Recent decades have seen a paradigm shift towards transition-metal-catalyzed reactions that offer milder conditions, greater functional group tolerance, and improved atom economy.[6]

Methods utilizing catalysts based on rhodium, palladium, ruthenium, and cobalt have become powerful tools for constructing substituted isoquinolines.[4][6][24] These reactions often proceed via C-H activation of a precursor like an aryl aldimine or ketoxime, followed by annulation with an alkyne.[25] This approach allows for the rapid assembly of complex, multi-substituted isoquinolines in a single step.

Causality & Rationale: These methods are highly efficient because they avoid the need for pre-functionalized starting materials (e.g., aryl halides). A directing group on the aromatic substrate (like an imine or oxime) coordinates to the metal center, positioning it to selectively break a typically unreactive C-H bond. This forms a metallacyclic intermediate which then inserts the alkyne coupling partner, leading to the isoquinoline product after reductive elimination. The high chemo- and regioselectivity are key advantages.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for creating substituted isoquinolines.[26] This can be achieved in two ways:

-

Post-synthesis Functionalization: A pre-formed halo-isoquinoline (e.g., a 4-chloroisoquinoline) can be coupled with various arylboronic acids to introduce diverse substituents.[26]

-

Ring Construction: Cross-coupling can be used to build a key intermediate which then undergoes a subsequent cyclization to form the isoquinoline ring.[27]

Self-Validating Protocol: Suzuki Coupling of a 4-Chloroisoquinoline

-

Reaction Setup: In a reaction vial, combine the 4-chloroisoquinoline (1.0 eq), the arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., SPhos, 4-5 mol%), and a base (e.g., powdered, anhydrous K₃PO₄, 2.0 eq).

-

Solvent and Atmosphere: Add an anhydrous solvent (e.g., toluene or dioxane) and purge the vial with an inert gas (e.g., argon).

-

Heating: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C). Validation Check: Monitor the consumption of the 4-chloroisoquinoline by LC-MS. The product will have a significantly higher mass corresponding to the addition of the aryl group.

-

Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water, dry, and concentrate. Purify the residue by column chromatography.[26]

In response to the need for sustainable chemistry, methods employing alternative energy sources have been developed.

-

Microwave (MW) Irradiation: Can dramatically reduce reaction times (from hours to minutes) and increase yields by providing rapid and uniform heating.[4] It has been successfully applied to both classical and metal-catalyzed syntheses.[4][25]

-

Ultrasound (US) Irradiation: Provides mechanical energy that can promote reactions under milder conditions and in shorter times.[4]

-

Photoredox Catalysis: Uses visible light to initiate radical-based C-H functionalizations and cyclizations, offering a mild alternative to traditional oxidative methods.[6]

Comparative Summary of Synthetic Strategies

| Method | Starting Materials | Reagents & Conditions | Key Advantages | Key Disadvantages |

| Bischler-Napieralski | β-Phenylethylamide, Acyl chloride | Dehydrating agent (POCl₃, P₂O₅), Reflux | Good for 1-substituted isoquinolines; robust. | Harsh dehydrating agents; requires subsequent oxidation.[1] |

| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Acid catalyst (protic or Lewis), often mild heat. | Forms THIQs directly; often high-yielding; can be stereoselective. | Requires activated aromatic ring.[1][19] |

| Pomeranz-Fritsch | Benzaldehyde, Aminoacetal | Strong acid (e.g., conc. H₂SO₄), heat. | Direct route to aromatic isoquinolines. | Harsh conditions; often low yields; side reactions common.[1][20][22] |

| C-H Activation | Aryl imine/oxime, Alkyne | Transition-metal catalyst (Rh, Ru, Co), oxidant, heat. | High atom economy; excellent functional group tolerance; rapid complexity generation. | Requires specific directing groups; catalyst cost.[6] |

| Cross-Coupling | Halo-isoquinoline, Boronic acid | Pd catalyst, ligand, base, heat. | Excellent for late-stage functionalization; wide substrate scope. | Requires pre-functionalized starting materials.[26] |

Part 2: From Mixture to Isolate: Purification and Characterization

Whether synthesized in the lab or extracted from a natural source, the crude product is a mixture. Rigorous purification and characterization are essential to obtain a well-defined compound for further study.

Isolation from Natural Sources

Isoquinoline alkaloids are abundant in plant families like Papaveraceae (poppy), Berberidaceae (barberry), and Menispermaceae.[2][28][29] The isolation process is a multi-step workflow designed to separate these basic compounds from the complex plant matrix.

Caption: A general experimental workflow for the isolation of isoquinoline alkaloids.[30]

Protocol: General Extraction of Isoquinoline Alkaloids

-

Extraction: Powdered, dried plant material is extracted with a solvent such as methanol, often with the aid of ultrasonication to enhance efficiency.[30]

-

Acid-Base Partitioning: The crude extract is concentrated and then subjected to an acid-base wash. The alkaloids, being basic, are protonated and extracted into an aqueous acid layer (e.g., 5% HCl). This separates them from neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH₄OH), and the deprotonated alkaloids are back-extracted into an immiscible organic solvent (e.g., CH₂Cl₂).

-

Chromatography: The resulting crude alkaloid fraction is then subjected to one or more chromatographic steps. Column chromatography using silica gel or alumina is a common first step.[31] Further purification to isolate individual compounds is often achieved using preparative High-Performance Liquid Chromatography (HPLC).[30]

Purification of Synthetic Products

The choice of purification technique depends on the scale of the reaction and the physical properties of the target compound and its impurities.

This is a powerful technique for obtaining highly pure crystalline solids. A patent has described achieving ≥99.9% purity for isoquinoline through repeated crystallization.[32][33]

Causality & Rationale: The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures. An ideal solvent dissolves the compound well when hot but poorly when cold. Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent.[32]

Protocol: Recrystallization

-

Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, ethyl acetate, hexanes) to find a suitable one.

-

Dissolution: Dissolve the bulk crude product in the minimum amount of the hot solvent.

-

Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

This is the most common method for purifying synthetic products in a research setting.

Protocol: Silica Gel Column Chromatography

-

TLC Analysis: First, analyze the crude mixture by Thin-Layer Chromatography (TLC) using various solvent systems (e.g., mixtures of hexanes and ethyl acetate) to find an eluent that gives good separation and a retention factor (R_f) of ~0.2-0.4 for the target compound.

-

Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent system.

-

Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the top of the column. Alternatively, use "dry loading" by adsorbing the product onto a small amount of silica gel, which is then added to the column.[32]

-

Elution & Fraction Collection: Run the eluent through the column and collect fractions. Validation Check: Monitor the fractions by TLC to identify which ones contain the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified isoquinoline derivative.

Self-Validating Tip: For acid-sensitive isoquinolines, silica gel's acidic nature can cause degradation. This can be mitigated by using a solvent system containing 1-3% triethylamine to neutralize the acidic sites on the silica.[32]

Analytical Characterization and Quality Control

Once isolated, the structure and purity of the compound must be rigorously confirmed.

| Technique | Purpose | Key Information Provided |

| HPLC | Purity assessment, quantification, and separation. | Provides retention time for identification and peak area for quantification. A single sharp peak suggests high purity. Commonly uses a C18 column and a UV (DAD) detector.[30][34][35] |

| ¹H & ¹³C NMR | Structural elucidation. | Determines the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry. |

| Mass Spectrometry (MS) | Molecular weight determination. | Provides the mass of the molecule (molecular ion peak), confirming its elemental composition (with high-resolution MS). |

| Infrared (IR) Spectroscopy | Functional group identification. | Identifies key functional groups present in the molecule (e.g., C=N, C=O, N-H). |

Conclusion and Future Outlook

The discovery and development of substituted isoquinolines have been, and continue to be, a vibrant and impactful area of chemical science. We have journeyed from the classical, century-old reactions that still find utility today to the elegant and efficient transition-metal-catalyzed methods that enable rapid access to novel chemical space. Mastery of both synthetic strategies and the subsequent isolation and purification techniques is paramount for any researcher in this field.

The future of isoquinoline synthesis will undoubtedly focus on enhancing sustainability, developing novel C-H functionalization strategies that eliminate the need for directing groups, and employing biocatalysis to achieve unparalleled stereoselectivity.[6] As our understanding of the biological roles of these scaffolds deepens, the demand for diverse and complex isoquinoline derivatives will only grow, ensuring that this remarkable heterocycle remains a central player in the quest for new medicines and materials.[8]

References

- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Sustainability.

- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.).

- recent advances in the synthesis of isoquinoline and its analogue: a review. (2017).

- Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (2025). International Journal of Pharmaceutical Sciences.

- Pomeranz–Fritsch reaction. (n.d.). Wikipedia.

- The Discovery and Enduring Legacy of Isoquinoline Alkaloids: A Technical Guide for Researchers. (2025). BenchChem.

- A Versatile Synthesis of Substituted Isoquinolines. (n.d.).

- Bischler–Napieralski reaction. (n.d.). Wikipedia.

- The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. (n.d.). Organic Reactions.

- Pomeranz-Fritsch Reaction. (n.d.). Cambridge University Press & Assessment.

- High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids. (2025). BenchChem.

- Technical Support Center: Purification of Isoquinoline Deriv

- Synthesis of Functionalized Isoquinolines via Sequential Cyclization/Cross-Coupling Reactions. (n.d.).

- Pictet-Spengler Cycliz

- Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. (n.d.). Oxford Academic.

- A Comparative Review of Isoquinoline Synthesis Methodologies. (2025). BenchChem.

- Pomeranz-Fritsch Reaction. (n.d.). Thermo Fisher Scientific.

- Isoquinoline synthesis via rhodium-catalyzed oxidative cross-coupling/cyclization of aryl aldimines and alkynes. (2009). PubMed.

- Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). PubMed.

- Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific.

- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar.

- Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal.

- Synthesis of Polysubstituted Isoquinolines through Cross-Coupling Reactions with α-Alkoxytosylhydrazones. (2012).

- Bischler-Napieralski Reaction. (2025). J&K Scientific LLC.

- Isoquinoline synthesis via rhodium-catalyzed oxidative cross-coupling/cyclization of aryl aldimines and alkynes. (n.d.). Semantic Scholar.

- Pictet–Spengler reaction. (n.d.). Wikipedia.

- Chemical Reaction Kinetics of the Pictet-Spengler Reaction. (n.d.). Digital Commons@DePaul.

- ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. (n.d.). Zenodo.

- Bischler–Napieralski reaction. (n.d.). Grokipedia.

- A review on innovative approaches in quinoline/isoquinoline synthesis: Unveiling the Pummerer reaction str

- Technical Support Center: Pomeranz–Fritsch Synthesis of Isoquinolines. (2025). BenchChem.

- The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines. (2025). BenchChem.

- Pictet-Spengler Tetrahydroisoquinoline Synthesis. (n.d.). Thermo Fisher Scientific.

- Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). RSC Publishing.

- Isoquinoline synthesis. (n.d.). Organic Chemistry Portal.

- Bischler napieralski reaction. (n.d.). Slideshare.

- Purification of isoquinoline. (n.d.).

- Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. (2020). MDPI.

- Alkaloids: Isolation and purification. (n.d.).

- High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. (1978). PubMed.

- HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. (2011). Korean Chemical Society.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids [mdpi.com]

- 4. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. researchgate.net [researchgate.net]

- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. Bischler-Napieralski Reaction [organic-chemistry.org]

- 13. BischlerâNapieralski reaction â Grokipedia [grokipedia.com]

- 14. Bischler napieralski reaction | PPTX [slideshare.net]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 18. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. via.library.depaul.edu [via.library.depaul.edu]

- 20. organicreactions.org [organicreactions.org]

- 21. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Chemicals [chemicals.thermofisher.cn]

- 24. semanticscholar.org [semanticscholar.org]

- 25. Isoquinoline synthesis [organic-chemistry.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 29. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. researchgate.net [researchgate.net]

- 32. pdf.benchchem.com [pdf.benchchem.com]

- 33. JPH01153679A - Purification of isoquinoline - Google Patents [patents.google.com]

- 34. High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. bkcs.kchem.org [bkcs.kchem.org]

Application Note: Analytical Characterization and Physicochemical Profiling of 3-Methylisoquinoline-7-carboxylic Acid

Executive Summary

3-Methylisoquinoline-7-carboxylic acid is a highly versatile heterocyclic building block utilized extensively in modern drug discovery. This application note provides a comprehensive, self-validating analytical framework for its structural elucidation, purity quantification, and physicochemical profiling. By detailing the causality behind specific methodological choices—such as solvent selection and mobile phase pH control—this guide ensures robust, reproducible characterization for researchers and drug development professionals.

Introduction & Pharmacological Relevance

The isoquinoline scaffold is a privileged structure in medicinal chemistry. Specifically, isoquinoline-7-carboxylic acid derivatives have gained significant traction due to their role in the structure-based discovery of novel amide-containing Nicotinamide Phosphoribosyltransferase (Nampt) inhibitors[1], as well as in the development of selective histone deacetylase (HDAC) and Trex1 inhibitors.

The precise placement of the carboxylic acid on the 7-position of the isoquinoline ring profoundly influences the molecule's electronic distribution, steric profile, and target-binding affinity compared to its positional isomers (e.g., the 1-, 3-, or 8-carboxylic acids)[2]. Consequently, rigorous analytical characterization is paramount to verify regiochemistry, confirm purity, and establish baseline physicochemical properties before downstream synthetic application.

Physicochemical Properties & Theoretical Data

To establish a baseline for analytical testing, the theoretical physicochemical properties of 3-Methylisoquinoline-7-carboxylic acid are summarized below.

| Parameter | Value / Description |

| Chemical Name | 3-Methylisoquinoline-7-carboxylic acid |

| CAS Number | 858646-62-5 |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| SMILES | CC1=CC2=C(C=N1)C=C(C(=O)O)C=C2 |

| Predicted pKa (Isoquinoline N) | ~5.1 – 5.6 (Basic) |

| Predicted pKa (Carboxylic Acid) | ~4.0 – 4.5 (Acidic) |

| LogP (Predicted) | 1.8 – 2.2 |

Structural Elucidation Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Solvent Selection: 3-Methylisoquinoline-7-carboxylic acid possesses both a basic isoquinoline nitrogen and an acidic carboxyl group. This zwitterionic character severely limits its solubility in non-polar deuterated solvents like CDCl₃. DMSO-d₆ is explicitly chosen because it disrupts intermolecular hydrogen bonding, ensuring complete dissolution and yielding sharp, highly resolved resonance peaks.

Step-by-Step Protocol:

-

Weigh 5–10 mg of the analyte using a microbalance.

-

Dissolve the compound in 0.6 mL of DMSO-d₆ spiked with 0.05% v/v Tetramethylsilane (TMS).

-

Transfer the homogenous solution to a standard 5 mm NMR tube.

-

Acquire ¹H NMR (400 MHz, 16 scans) and ¹³C NMR (100 MHz, 256 scans) spectra at 298 K.

-

Self-Validating Step: Process the spectra by verifying the presence of the TMS internal standard peak. The chemical shift calibration of the entire spectrum is only validated if the TMS peak is strictly set to 0.00 ppm.

Attenuated Total Reflectance (ATR-FTIR)

Protocol: Place 1–2 mg of the solid powder directly onto the diamond crystal of the ATR-FTIR spectrometer. Apply consistent pressure using the anvil. Diagnostic Bands: Confirm the presence of the C=O stretch (typically 1680–1710 cm⁻¹) and the aromatic C=N stretch (1580–1620 cm⁻¹).

Chromatographic & Mass Spectrometric Profiling (LC-MS/MS)

The analysis of azanaphthalenes (including isoquinolines) by high-performance liquid chromatography (HPLC) requires stringent control of the mobile phase to prevent chromatographic artifacts[3].

Causality of Mobile Phase pH: The isoquinoline nitrogen has a pKa of ~5.1–5.6. At a neutral pH, the nitrogen is partially ionized, leading to secondary interactions with unendcapped silanols on the stationary phase, which causes severe peak tailing. By utilizing 0.1% Formic Acid, the mobile phase pH is lowered to ~2.7. This ensures the basic nitrogen is fully protonated and the carboxylic acid is fully neutral, guaranteeing sharp, symmetrical peaks and reproducible retention times.

Step-by-Step Protocol:

-

Sample Prep: Prepare a 1 mg/mL stock solution in DMSO, then dilute to 10 µg/mL using a 50:50 mixture of Water:Acetonitrile.

-

Column: C18 Reversed-Phase (e.g., 50 mm × 2.1 mm, 1.7 µm) maintained at 40°C.

-

Mobile Phases:

-

Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

-

Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

-

-

Gradient: Inject 2 µL. Run a linear gradient from 5% B to 95% B over 4.0 minutes at a flow rate of 0.4 mL/min.

-

Detection: Monitor UV absorbance at 254 nm.

-

Self-Validating Step: A blank injection (Mobile Phase A) must be run prior to the sample sequence to establish the baseline. Furthermore, structural integrity is only validated if the mass spectrometer detects both the [M+H]⁺ (m/z 188.07) in positive ESI mode and the [M-H]⁻ (m/z 186.05) in negative ESI mode.

Physicochemical Profiling: LogP Determination

The lipophilicity (LogP) of the compound dictates its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This is determined via the Shake-Flask Method[2].

Causality of Pre-saturation: The protocol mandates vigorously mixing equal volumes of n-octanol and water for 24 hours prior to the experiment. If the solvents are not pre-saturated, they will partially dissolve into one another during the sample extraction phase. This alters the phase volume ratio, leading to a catastrophic miscalculation of the partition coefficient.

Step-by-Step Protocol:

-

Pre-saturation: Stir equal volumes of n-octanol and HPLC-grade water for 24 hours at 25°C. Allow phases to separate completely.

-

Preparation: Dissolve 1 mg of the analyte in 10 mL of the pre-saturated n-octanol.

-

Partitioning: Add 10 mL of the pre-saturated water to a centrifuge tube containing the octanol solution.

-

Equilibration: Shake vigorously on a mechanical shaker at 25°C for 2 hours.

-

Separation: Centrifuge at 3000 rpm for 15 minutes to resolve any micro-emulsions.

-

Quantification: Sample both phases carefully using a syringe. Quantify the concentration of the analyte in the aqueous (C_aq) and octanol (C_oct) phases via HPLC-UV.

-

Self-Validating Step: Calculate the mass balance recovery: [(C_aq × V_aq) + (C_oct × V_oct)] / Initial Mass. A recovery outside the 95–105% range indicates emulsion formation, precipitation, or adsorption to the glassware, automatically invalidating the assay run. Calculate LogP = log₁₀(C_oct / C_aq).

Analytical Workflow Visualization

Fig 1: Comprehensive analytical workflow for 3-Methylisoquinoline-7-carboxylic acid validation.

References

[2] Title: Head-to-head comparison of Isoquinoline-1-carboxylic acid and its positional isomers Source: Benchchem URL:

[1] Title: Structure-Based Discovery of Novel Amide-Containing Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:

[3] Title: Analysis of azanaphthalenes and their enzyme oxidation products by high-performance liquid chromatography, infrared spectroscopy, and mass spectrometry Source: Journal of Chromatography (via EPA NEPIS) URL:

Sources

Application Note & Protocols: Developing Structure-Activity Relationship (SAR) Studies for 3-Methylisoquinoline-7-carboxylic acid Analogs

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery

The isoquinoline core is a prominent heterocyclic scaffold that is a cornerstone in medicinal chemistry.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial presentation of functional groups, enabling high-affinity interactions with a multitude of biological targets.[1] This has led to the classification of the isoquinoline framework as a "privileged scaffold" due to its recurring presence in a wide range of pharmacologically active compounds.[1][2] Derivatives of isoquinoline have demonstrated a remarkable breadth of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2][3]

The subject of this guide, 3-Methylisoquinoline-7-carboxylic acid, presents a promising starting point for a drug discovery campaign. The methyl group at the 3-position and the carboxylic acid at the 7-position offer distinct points for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing SAR studies for analogs of this scaffold. We will delve into the strategic design of analog libraries, detailed synthetic protocols, and robust biological evaluation methodologies.

Strategic Planning of the SAR Study

A successful SAR study is not a random walk through chemical space but a well-planned investigation into how specific structural modifications influence biological activity. Our strategy for the 3-Methylisoquinoline-7-carboxylic acid scaffold will focus on three key regions of the molecule: the carboxylic acid group, the methyl group, and the isoquinoline core itself.

Rationale for Analog Design

The initial phase of our SAR study will involve the synthesis of a focused library of analogs designed to probe the importance of the key functional groups and to explore the effects of steric and electronic modifications.

-

Modification of the 7-Carboxylic Acid: The carboxylic acid group is a potential hydrogen bond donor and acceptor, and its acidic nature may be crucial for target binding or for imparting favorable pharmacokinetic properties. We will explore its role by:

-

Esterification: Converting the carboxylic acid to a series of alkyl esters (e.g., methyl, ethyl, t-butyl) will probe the necessity of the acidic proton and the steric tolerance of the binding pocket.

-

Amidation: Synthesis of primary, secondary, and tertiary amides will introduce different hydrogen bonding patterns and steric bulk.

-

Bioisosteric Replacement: Replacing the carboxylic acid with known bioisosteres such as tetrazoles or hydroxamic acids will help to understand the key electronic and geometric requirements for activity.

-

-

Modification of the 3-Methyl Group: The methyl group is a small, lipophilic substituent. Its contribution to activity could be due to steric interactions or by influencing the electronics of the isoquinoline ring. We will investigate this by:

-

Varying Alkyl Chain Length: Replacing the methyl group with ethyl, propyl, and isopropyl groups will explore the steric limits at this position.

-

Introducing Polar Functionality: Replacing the methyl group with CH₂OH, CH₂OMe, or CH₂NH₂ will probe for potential hydrogen bonding interactions.

-

-

Substitution on the Isoquinoline Core: The aromatic rings of the isoquinoline scaffold provide a large surface area for potential interactions with the biological target. We will explore this by:

-

Introducing Substituents on the Benzenoid Ring: The 5, 6, and 8 positions are prime candidates for substitution with a range of electron-donating (e.g., -OCH₃, -NH₂) and electron-withdrawing (e.g., -Cl, -F, -CF₃) groups to probe electronic effects and potential new binding interactions.

-

Workflow for SAR Development

The overall workflow for the SAR study is depicted in the following diagram:

Caption: A typical workflow for an iterative SAR study.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific properties of the synthesized analogs.

General Synthetic Protocol: Amide Coupling of 3-Methylisoquinoline-7-carboxylic acid

This protocol describes a standard method for the synthesis of amide analogs from the parent carboxylic acid.

Materials:

-

3-Methylisoquinoline-7-carboxylic acid

-

Amine (R¹R²NH)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-Methylisoquinoline-7-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M), add HOBt (1.2 eq) and DCC (1.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Primary Biological Assay: In Vitro Kinase Inhibition Assay

Given that many isoquinoline derivatives exhibit anticancer activity by targeting protein kinases, a generic in vitro kinase inhibition assay is provided as a primary screen.[4]

Materials:

-

Recombinant human kinase (e.g., a kinase implicated in a disease of interest)

-

Kinase substrate (e.g., a generic peptide substrate like Myelin Basic Protein)

-

[γ-³²P]ATP or a fluorescence-based ATP analog

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Test compounds (analogs of 3-Methylisoquinoline-7-carboxylic acid) dissolved in DMSO

-

Positive control inhibitor (e.g., Staurosporine)

-

96-well filter plates or standard 96-well plates for fluorescence-based assays

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 96-well plate, add 5 µL of the diluted test compounds or controls to each well.

-

Add 20 µL of the kinase/substrate mixture in assay buffer to each well.

-

Initiate the kinase reaction by adding 25 µL of the ATP solution (containing a tracer amount of [γ-³²P]ATP for radiometric assays).

-

Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction (e.g., by adding a stop solution containing EDTA for radiometric assays or by reading the fluorescence for non-radioactive methods).

-

For radiometric assays, transfer the reaction mixture to a filter plate, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For fluorescence-based assays, read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each compound relative to the positive and negative controls.

-

For active compounds, perform a dose-response experiment to determine the IC₅₀ value.

Data Presentation and SAR Analysis

The results of the biological screening should be tabulated to facilitate SAR analysis. A hypothetical data table is presented below:

| Compound | R¹ (at C7) | R² (at C3) | R³ (at C5/6/8) | IC₅₀ (µM) |

| Lead | -COOH | -CH₃ | H | 10.5 |

| 1a | -COOCH₃ | -CH₃ | H | 25.2 |

| 1b | -CONH₂ | -CH₃ | H | 8.3 |

| 1c | -CONHEt | -CH₃ | H | 5.1 |

| 2a | -COOH | -CH₂CH₃ | H | 15.8 |

| 3a | -COOH | -CH₃ | 6-Cl | 2.7 |

| 3b | -COOH | -CH₃ | 6-OCH₃ | 12.1 |

-

The acidic proton of the carboxylic acid may not be essential for activity, as the primary amide 1b retains activity and the N-ethyl amide 1c shows improved potency. This suggests a hydrogen bond acceptor is favored at this position.

-

Increasing the steric bulk at the 3-position (compound 2a ) is detrimental to activity.

-

Substitution on the isoquinoline core can have a significant impact on activity. An electron-withdrawing group at the 6-position (compound 3a ) enhances potency, while an electron-donating group (3b ) is not favorable.

Visualization of Key Concepts

Proposed Binding Mode Hypothesis

Based on the initial SAR, a hypothetical binding mode can be proposed to guide further analog design.

Caption: A hypothetical binding mode for a 3-methylisoquinoline-7-carboxamide analog.

Conclusion and Future Directions

This application note has outlined a systematic approach to developing SAR for 3-Methylisoquinoline-7-carboxylic acid analogs. By methodically modifying the core scaffold and evaluating the biological activity of the resulting compounds, researchers can gain valuable insights into the structural requirements for potency and selectivity. The initial SAR data will guide the design of next-generation analogs with improved therapeutic potential. Subsequent studies should focus on optimizing the pharmacokinetic properties (ADME) of the most promising lead compounds to advance them toward preclinical development.

References

-

Al-Ostoot, F. H., et al. (2021). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances, 11(38), 23537-23565. Available at: [Link].

-

Li, W., et al. (2020). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Current Medicinal Chemistry, 27(1), 1-22. Available at: [Link].

-

Request PDF. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Available at: [Link].

-

Al-Ostoot, F. H., et al. (2021). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing. Available at: [Link].

-

Al-Warhi, T., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design, 104(4), e14615. Available at: [Link].

-

Maddigan, N. K., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 1-13. Available at: [Link].

-

Gorniak, I., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 1-25. Available at: [Link].

-

Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports, 41(1), 1-30. Available at: [Link].

-

Mahadeviah, B. P., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1115-1121. Available at: [Link].

-

Al-Jaff, A. O. (2022). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of Education for Pure Science-Kirkuk University, 12(1), 1-12. Available at: [Link].

-

PubChem. 3-Methylisoquinoline. Available at: [Link].

-

Gorniak, I., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. National Center for Biotechnology Information. Available at: [Link].

-

Fraga, C. A. M., et al. (2018). Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1163-1174. Available at: [Link].

-

Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Available at: [Link].

-